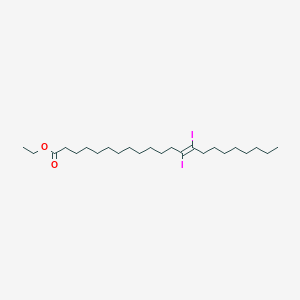
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of docosenoic acid, featuring two iodine atoms at the 13th and 14th positions
Méthodes De Préparation
The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the esterification of 13-Docosenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
13-Docosenoic acid, 13,14-diiodo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding lipid metabolism and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and surfactants
Mécanisme D'action
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include lipid metabolism and signal transduction, depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to 13-Docosenoic acid, 13,14-diiodo-, ethyl ester include:
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Erucic acid ethyl ester: Another ester derivative of docosenoic acid, differing in the position and number of double bonds and functional groups
Propriétés
Numéro CAS |
74398-57-5 |
|---|---|
Formule moléculaire |
C24H44I2O2 |
Poids moléculaire |
618.4 g/mol |
Nom IUPAC |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
Clé InChI |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
SMILES isomérique |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
SMILES canonique |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


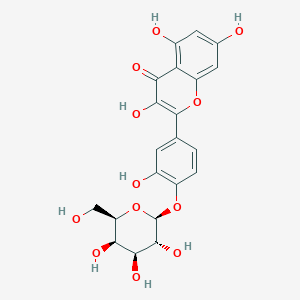

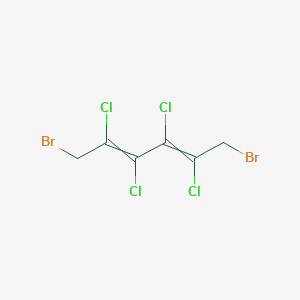
![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
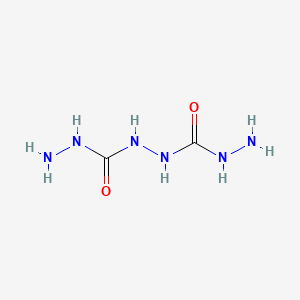
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)
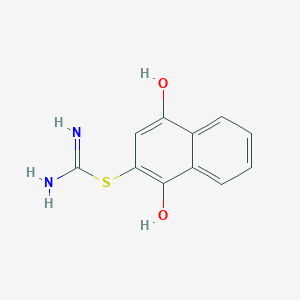
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
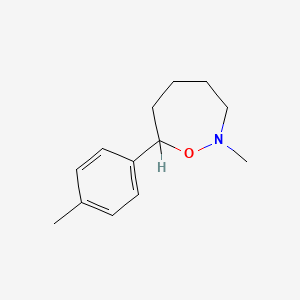
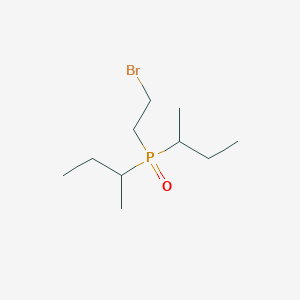
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
